2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for cost-effectiveness and efficiency. These methods may include continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.
Scientific Research Applications
2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in various chemical reactions and synthesis processes.
Medicine: this compound is being investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or proteins, leading to various biological effects. The detailed molecular pathways and targets are subjects of ongoing research to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties, which confer unique reactivity and potential applications. Its distinct mechanism of action and the range of reactions it undergoes make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-9-13(18)17-14(16-10)15-7-8-20-12-5-3-11(19-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSDRPMKWUCQLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCCOC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCCOC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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